N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide
Description
N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic compound featuring a benzotriazinone core (1,2,3-benzotriazin-4(3H)-one) linked via an acetamide group to a 4-fluorobenzyl substituent. The benzotriazinone moiety is a heterocyclic system known for its electron-deficient aromatic character, which facilitates interactions with biological targets such as enzymes or receptors. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, common strategies in medicinal chemistry to improve pharmacokinetic profiles .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-12-7-5-11(6-8-12)9-18-15(22)10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-8H,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOEBYYVSPSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.
Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage through amidation reactions, typically using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (CAS 794545-16-7)
- Structure: Shares the benzotriazinone core but substitutes the 4-fluorobenzyl group with a 3,5-dimethylphenyl moiety.
- Properties : Molecular weight = 308.33 g/mol; water solubility = 0.9 µg/mL .
Analogues with Quinazolinone Cores
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Structure: Replaces benzotriazinone with a quinazolinone core and introduces a sulfanyl linker.
- Activity: Quinazolinone derivatives exhibit antimicrobial properties, with MIC values against Gram-positive bacteria (e.g., S. aureus) ranging from 8–32 µg/mL .
- Comparison : The sulfanyl group may enhance redox activity or metal chelation, differing from the acetamide linker in the target compound .
Analogues with Oxadiazolidinone Cores
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide (CAS 478033-67-9)
- Structure: Features an oxadiazolidinone core instead of benzotriazinone but retains the 4-fluorobenzyl group.
- Properties : Molecular weight = 377.8 g/mol.
Analogues with Pyrimidoindole Cores
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Structure: Substitutes benzotriazinone with a pyrimidoindole core and adds a 3-methoxyphenyl group.
- Activity : Pyrimidoindole derivatives are explored for kinase inhibition, though specific data are unavailable here .
Data Table: Key Structural and Functional Comparisons
Key Research Findings and Implications
Substituent Effects: Fluorinated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability and bioavailability across multiple compound classes . Electron-deficient cores (benzotriazinone, quinazolinone) enhance interactions with enzymatic active sites, particularly those involving π-π stacking or hydrogen bonding .
Biological Activity Trends: Quinazolinone derivatives with sulfanyl linkers show superior antimicrobial activity compared to acetamide-linked benzotriazinones, suggesting the importance of the linker’s electronic properties . Benzotriazinones with smaller substituents (e.g., 4-fluorobenzyl vs. 3,5-dimethylphenyl) may exhibit better membrane permeability due to reduced steric hindrance .
Synthetic Strategies :
- Condensation reactions (e.g., 4-oxo-thiazolidine synthesis) are common for constructing heterocyclic cores, as seen in related compounds .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Anticancer Activity
Research indicates that derivatives of benzotriazinones, including this compound, exhibit significant anticancer properties. A study conducted by researchers synthesized various benzotriazinone derivatives and evaluated their efficacy against different cancer cell lines, including HepG2 liver carcinoma cells. The results demonstrated that certain derivatives showed strong antiproliferative effects with IC50 values indicating effective inhibition of cell growth .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 10 | HepG2 |
| B | 25 | MCF7 |
| C | 15 | HeLa |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. In vitro studies have shown that this compound exhibits moderate antibacterial effects against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be higher than those of standard antibiotics like ciprofloxacin, indicating a potential for further development in antimicrobial therapies .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival. Molecular docking studies suggest strong binding affinity to specific receptors involved in cancer progression .
Case Studies
- Case Study on Anticancer Efficacy : A recent study synthesized a series of benzotriazinone derivatives and tested their efficacy against various cancer cell lines. The study found that modifications in the chemical structure significantly affected the anticancer activity, highlighting the importance of structure-activity relationships in drug design .
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial potential of N-(benzotriazinone) derivatives against common pathogens. The results indicated that while some derivatives showed promising activity against Pseudomonas aeruginosa, others were ineffective against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
